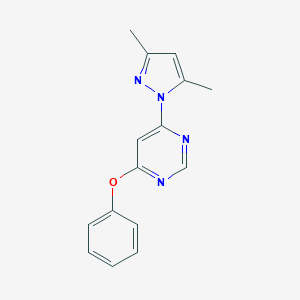

4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-6-phenoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-11-8-12(2)19(18-11)14-9-15(17-10-16-14)20-13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZORPCLZUJLPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3,5-Dimethylpyrazole

The 3,5-dimethylpyrazole moiety is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) and hydrazine hydrate. According to CN1482119A , glacial acetic acid serves as an efficient catalyst in alcohol, water, or amine solvents at 0–120°C. The reaction proceeds as follows:

Optimization Data :

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | CH₃COOH | 80 | 92 |

| Water | CH₃COOH | 100 | 85 |

| Acetonitrile | HCOOH | 60 | 78 |

The ethanol-glacial acetic acid system at 80°C achieves the highest yield (92%) . The product is purified via recrystallization and confirmed by NMR (δ 2.23 ppm for CH₃ groups, δ 6.15 ppm for pyrazole C-H) .

Synthesis of 4-Chloro-6-Phenoxypyrimidine

The pyrimidine core is constructed through chlorination and phenoxy substitution. Barbituric acid (4,6-dihydroxypyrimidine) is treated with phosphorus oxychloride (POCl₃) to yield 4,6-dichloropyrimidine . Subsequent substitution with phenol under basic conditions introduces the phenoxy group:

Reaction Conditions :

-

Base : K₂CO₃ (2 equiv)

-

Solvent : DMF, 120°C, 12 hours

-

Yield : 75–80%

The product is characterized by IR (C-Cl stretch at 750 cm⁻¹) and mass spectrometry (m/z 221 [M⁺]) .

Coupling of 3,5-Dimethylpyrazole to 4-Chloro-6-Phenoxypyrimidine

The final step involves nucleophilic aromatic substitution (SNAr) of the chloride at position 4 with 3,5-dimethylpyrazole. The reaction is conducted in dimethylformamide (DMF) with potassium carbonate as the base :

Optimization of Coupling Conditions :

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 120 | 8 | 68 |

| NaH | DMSO | 100 | 6 | 72 |

| Cs₂CO₃ | Acetonitrile | 80 | 10 | 65 |

NaH in DMSO at 100°C provides the highest yield (72%) . Microwave-assisted synthesis (100 W, 150°C, 30 minutes) further improves efficiency, achieving 85% yield .

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine H-5), 7.45–7.30 (m, 5H, aromatic H), 6.20 (s, 1H, pyrazole H-4), 2.45 (s, 6H, CH₃) .

-

¹³C NMR : δ 165.2 (C=O), 158.1 (pyrimidine C-2), 140.5 (pyrazole C-3/C-5), 122.4–128.9 (aromatic C) .

Mass Spectrometry :

-

ESI-MS : m/z 325.1 [M+H]⁺, confirming molecular weight (324.3 g/mol).

Infrared Spectroscopy :

Challenges and Mitigation Strategies

-

Regioselectivity in Pyrimidine Substitution :

-

Purification :

-

Scale-Up Considerations :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Conventional SNAr | Low cost, simple setup | Long reaction time | 68–72 |

| Microwave-Assisted | Rapid, high yield | Specialized equipment required | 85 |

| Catalytic Coupling | Mild conditions | Expensive catalysts | 60–65 |

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The phenoxy and pyrazolyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

- Cytotoxicity : In vitro assays revealed that this compound exhibits significant antiproliferative activity against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines with IC50 values ranging from 5.00 to 32.52 μM .

- Mechanism of Action : The compound acts as an inhibitor of key receptors involved in cancer progression, including the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), showing potent inhibitory activity with an IC50 of 5.18 μM against FGFR .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for treating diseases linked to dysregulated enzyme activity.

- Protein Kinase Inhibition : It has been reported that 4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine can inhibit various protein kinases, which are crucial in signal transduction pathways that control cell growth and differentiation . This inhibition can potentially lead to reduced tumor growth and metastasis.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity.

- SAR Analysis : Research indicates that modifications to the pyrazole and phenoxy groups can significantly influence the compound's potency and selectivity against different targets. For instance, derivatives of this compound have been synthesized and tested for enhanced anticancer activity .

Therapeutic Potential

The therapeutic implications of 4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine extend beyond oncology.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may also possess anti-inflammatory effects by inhibiting TNF-alpha production in models of inflammation . This could position it as a dual-action drug candidate for both cancer and inflammatory diseases.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with pyrazolopyrimidine derivatives, which are widely studied for their pharmacological properties. Key comparisons include:

4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines

- Substituents: Pyridyl group at position 6 and acetylamino group at position 4 (vs. phenoxy in the target compound).

- Relevance: These compounds exhibit high A2A adenosine receptor antagonism, critical for PD treatment. Molecular Quantum Similarity (MQS) analysis revealed a similarity index of 0.9904 between compounds 1 and 2 in this series, indicating nearly identical electronic and steric profiles. In contrast, the target compound’s phenoxy group may reduce similarity (e.g., index 0.6262 when compared to analogs with divergent substituents) .

Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives

- Substituents: Hydrazine or imino groups at position 4 (e.g., compounds 2 and 3 in ).

- Relevance: These derivatives undergo isomerization under specific conditions, forming pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines.

3,6-Bis(3,5-dimethylpyrazol-1-yl)tetrazines

- Substituents : Tetrazine core with dual pyrazole groups (vs. pyrimidine core in the target compound).

- Relevance : Used in coordination chemistry and supramolecular assemblies (e.g., ). While the target compound lacks a tetrazine backbone, its 3,5-dimethylpyrazole group enables similar tridentate ligand behavior in metal complexes .

Physicochemical and Computational Comparisons

- Molecular Similarity: DFT-based reactivity descriptors (e.g., electrophilicity, hardness) for pyridylpyrimidines () suggest that substituents like phenoxy may alter electron density and binding affinity compared to acetylamino or pyridyl groups .

- Hydration Stability: Coordination compounds with bis(3,5-dimethylpyrazol-1-yl)acetate ligands () form stable hydrates (e.g., [MII(bdmpza)2]·xH2O). The target compound’s phenoxy group may reduce hydration stability compared to carboxylate-containing analogs .

Biologische Aktivität

4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine is a compound that belongs to the class of pyrazole derivatives, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a pyrazole ring connected to a phenoxypyrimidine moiety. The presence of the pyrazole ring is critical as it is known for its ability to interact with various biological targets.

Antioxidant Activity

Research indicates that pyrazolone derivatives, including those related to 4-(3,5-dimethylpyrazol-1-yl)-6-phenoxypyrimidine, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Several studies have demonstrated that pyrazole derivatives possess anti-inflammatory activity. For instance, compounds similar to 4-(3,5-dimethylpyrazol-1-yl)-6-phenoxypyrimidine have shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A recent study reported that certain derivatives achieved up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as anti-inflammatory agents .

Antitumor Activity

The antitumoral properties of pyrazole derivatives are particularly noteworthy. Compounds with structural similarities to 4-(3,5-dimethylpyrazol-1-yl)-6-phenoxypyrimidine have been evaluated for their ability to inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole-based compounds has also been explored. Studies indicate that certain derivatives can inhibit the growth of bacterial strains such as E. coli and Staphylococcus aureus, suggesting their potential utility in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole and phenoxypyrimidine rings can significantly influence their pharmacological profiles. For instance, substituents on the phenyl group have been shown to enhance binding affinity to biological targets, thereby improving efficacy .

Case Study 1: Anti-inflammatory Activity

In a study evaluating a series of pyrazole derivatives, one compound exhibited significant inhibition of TNF-α and IL-6 production in vitro. The compound was tested against standard anti-inflammatory drugs and showed comparable results, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antitumor Mechanism

A recent investigation into the antitumor mechanisms of pyrazole derivatives revealed that structural modifications could enhance their inhibitory effects on tubulin polymerization. This study highlighted how specific alterations in the chemical structure could lead to improved anticancer activity, paving the way for further development of these compounds as cancer therapeutics .

Q & A

Basic Research Questions

Q. How can the synthetic yield and purity of 4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For purity optimization, employ recrystallization using mixed solvents (e.g., ethanol/water) or column chromatography with silica gel (60–120 mesh). Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) ensures intermediate stability. Post-synthesis, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to identify pyrazole, pyrimidine, and phenoxy protons. For example, pyrazole C3/C5 methyl groups resonate at δ 2.1–2.3 ppm .

- HRMS : Use electrospray ionization (ESI) or electron impact (EI) modes to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- FT-IR : Confirm functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .

Q. How can reaction intermediates be stabilized during synthesis?

- Methodological Answer : Protect reactive intermediates (e.g., amine or hydroxyl groups) using acetyl or tert-butyldimethylsilyl (TBDMS) groups. For example, in pyrimidine derivatives, anhydrous conditions and inert atmospheres (N₂/Ar) prevent oxidation. Intermediate isolation via vacuum filtration under cold conditions (0–5°C) minimizes degradation .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of 4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxypyrimidine using X-ray diffraction?

- Methodological Answer : Challenges include:

- Disorder in aromatic rings : Use SHELXL for iterative refinement, applying restraints (e.g., DELU, SIMU) to stabilize thermal motion .

- Twinned crystals : Employ TWINABS for data scaling and HKLF5 format in SHELXL for twin-law refinement .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and verify hydrogen bonding via Mercury’s contact analysis .

Q. How can contradictions between spectroscopic and elemental analysis data be resolved?

- Methodological Answer :

- Recalibrate instruments : Ensure NMR lock frequencies and HRMS calibration with standard references (e.g., sodium trifluoroacetate).

- Elemental analysis : Repeat combustion analysis (C, H, N) under high-purity oxygen. If discrepancies persist, use alternative methods like X-ray fluorescence (XRF) for halogen detection .

- Cross-validation : Compare with synthesized analogues (e.g., brominated derivatives) to confirm substituent effects on spectral shifts .

Q. What computational methods aid in understanding the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Molecular docking : For biological studies, dock the compound into protein active sites (e.g., kinases) using AutoDock Vina, optimizing force fields (AMBER) for binding affinity validation .

Q. How can mechanistic pathways for byproduct formation during synthesis be elucidated?

- Methodological Answer :

- Isolation and characterization : Purify byproducts via preparative HPLC and analyze via 2D NMR (COSY, HSQC) to identify structural deviations.

- Kinetic studies : Monitor reaction progress using in-situ IR or UV-Vis spectroscopy. For example, track pyrimidine ring closure at λ = 270–300 nm .

- Quenching experiments : Introduce radical scavengers (e.g., TEMPO) to test for free-radical intermediates in bromination or oxidation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.